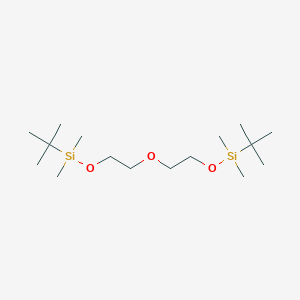
2,2,3,3,11,11,12,12-OCTAMETHYL-4,7,10-TRIOXA-3,11-DISILATRIDECANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is a chemical compound with the molecular formula C16H38O3Si2. It is known for its unique structure, which includes multiple oxygen and silicon atoms, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane typically involves the reaction of diethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .
科学的研究の応用
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a lubricant additive.
作用機序
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition .
類似化合物との比較
Similar Compounds
- Diethylene glycol bis(tert-butyldimethylsilyl) ether
- Tert-butyl[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]dimethylsilane
Uniqueness
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is unique due to its multiple silicon and oxygen atoms, which provide it with distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it suitable for a wider range of applications .
特性
IUPAC Name |
tert-butyl-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWRMNUKGHDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














